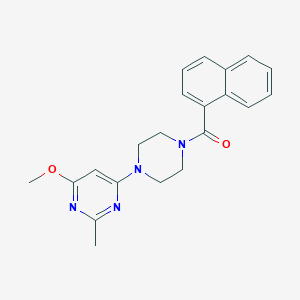

2-(Thian-4-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Thian-4-yloxy)pyrimidine is a compound that has garnered interest in the field of medicinal chemistry and materials science due to its unique structure and potential applications. While the specific compound “2-(Thian-4-yloxy)pyrimidine” as described does not directly appear in the literature, related compounds involving thiophene and pyrimidine moieties have been extensively studied for their various chemical properties and applications, including in the development of anticancer drugs and charge transfer materials.

Synthesis Analysis

The synthesis of related compounds such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involves nucleophilic substitution and coupling reactions starting from 2,4,6-trichloropyrimidine (Jianlan Kou & Feiyi Yang, 2022). Another study demonstrates the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine from pyrimidine-2, 4, 6(1H, 3H, 5H)-trione through halogenation, coupling, and nucleophilic reactions (Binliang Zhang, Yanmi Zhou, Qi Gu, & Shan Xu, 2019).

Molecular Structure Analysis

For compounds within this class, molecular structure is often analyzed using techniques such as 1H NMR and MS spectrometry to confirm the structure of synthesized compounds. Quantum chemical investigations have been used to model the efficient charge transfer materials of 4,6-di(thiophen-2-yl)pyrimidine derivatives, highlighting the importance of the molecular structure in determining the electronic, photophysical, and charge transfer properties (A. Irfan, 2014).

Chemical Reactions and Properties

The chemical reactions involving thiophene and pyrimidine derivatives often include nucleophilic substitution and coupling reactions. These reactions are crucial for synthesizing various intermediates and target compounds with potential biological activity, such as small molecule anticancer drugs.

Physical Properties Analysis

The physical properties of thiophene and pyrimidine derivatives can vary significantly depending on the substituents and structural modifications. Studies on liquid crystalline materials incorporating thiophene-pyrimidine moiety have revealed that the introduction of heterocyclic rings and specific structural changes can remarkably affect the liquid crystalline behavior, including phase transitions and melting points (Sanjay K. Sharma, D. Lacey, & P. Wilson, 2003).

Mecanismo De Acción

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

Direcciones Futuras

With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The development of new effective methods for their synthesis is an ongoing area of research .

Propiedades

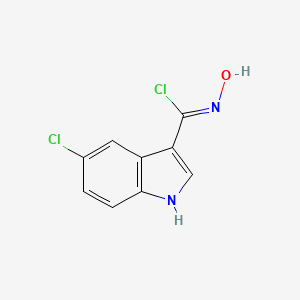

IUPAC Name |

2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-4-10-9(11-5-1)12-8-2-6-13-7-3-8/h1,4-5,8H,2-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHDSPAXMXVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thian-4-yloxy)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide](/img/structure/B2492921.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492922.png)

![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2492928.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2492937.png)